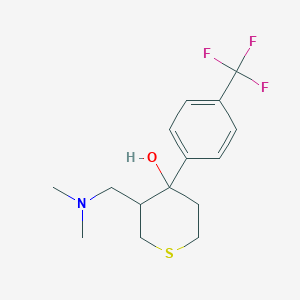
4-Cyanobiphenyl-4'-hexylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanobiphenyl-4'-hexylbenzoate is an organic compound with the molecular formula C26H25NO2 and a molecular weight of 383.48 g/mol . It is known for its use as an intermediate in the production of liquid crystals . The compound is characterized by its unique structure, which includes a cyanophenyl group and a hexylbenzoate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanobiphenyl-4'-hexylbenzoate typically involves the esterification of 4-hexylbenzoic acid with 4-(4-cyanophenyl)phenol . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyanobiphenyl-4'-hexylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
4-Cyanobiphenyl-4'-hexylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of liquid crystals, which are essential components in display technologies.
Biology: The compound can be used in the study of molecular interactions and the development of new materials with specific biological properties.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems or as a component in pharmaceutical formulations, is ongoing.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Cyanobiphenyl-4'-hexylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior in different environments. For instance, the cyanophenyl group can engage in π-π interactions with aromatic systems, while the ester linkage provides flexibility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyanobiphenyl-4’-hexylbenzoate: A closely related compound with similar structural features and applications.
4-Hexylbenzoic acid 4’-cyano [1,1’-biphenyl]-4-yl ester: Another compound with comparable properties and uses.
Uniqueness
4-Cyanobiphenyl-4'-hexylbenzoate stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. Its ability to form liquid crystals and participate in diverse chemical reactions makes it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 4-hexylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO2/c1-2-3-4-5-6-20-7-13-24(14-8-20)26(28)29-25-17-15-23(16-18-25)22-11-9-21(19-27)10-12-22/h7-18H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYREPMEEVVHCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl 1-methyl-4-piperidinyl ether](/img/structure/B374838.png)
![1-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]-4-methylpiperazine](/img/structure/B374840.png)
![N-[4-([1,1'-biphenyl]-2-yloxy)butyl]-N-methylamine](/img/structure/B374842.png)
![3-[(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)oxy]quinuclidine](/img/structure/B374843.png)
![4-([1,1'-Biphenyl]-2-yloxy)butanimidamide](/img/structure/B374844.png)
![3-{4-[3-([1,1'-Biphenyl]-2-yloxy)propyl]-1-piperazinyl}-1-propanol](/img/structure/B374846.png)
![8-(2-{[Hydroxy(diphenyl)acetyl]oxy}ethyl)-2-isopropyl-8-methyl-1,3-dioxo-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374847.png)
![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl (methylsulfanyl)acetate](/img/structure/B374848.png)
![8-{2-[(diphenylacetyl)oxy]ethyl}-2-isopropyl-8-methyl-1,3-dioxo-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374849.png)
![2-Isopropyl-8-methyl-1,3-dioxo-8-(2-{[(2-oxo-1-pyrrolidinyl)acetyl]oxy}ethyl)-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374850.png)

![3-{4-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1-piperazinyl}-1-propanol](/img/structure/B374852.png)
